8-Chloroisoquinoline-3-carbonitrile
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Overview
Description
8-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) and subsequent treatment with sodium cyanide (NaCN) under controlled conditions .
Industrial Production Methods: Industrial production methods for 8-Chloroisoquinoline-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or potassium thiolate (KSR).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Chloroisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: Research is ongoing into its potential as a pharmacophore for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling pathways. The cyano group at the 3-position and the chloro group at the 8-position contribute to its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Chloroisoquinoline-8-carbonitrile
- 8-Hydroxyquinoline
- Quinoline-3-carbonitrile
Comparison: 8-Chloroisoquinoline-3-carbonitrile is unique due to the specific positioning of the chloro and cyano groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C10H5ClN2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
8-chloroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H |
InChI Key |
OTVALBCWUNEJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)C#N |
Origin of Product |
United States |
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